3-Methyl-2-hexenoic acid
CAS No.: 27960-21-0
Cat. No.: VC20739714
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27960-21-0 |
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Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | (E)-3-methylhex-2-enoic acid |
Standard InChI | InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ |
Standard InChI Key | NTWSIWWJPQHFTO-AATRIKPKSA-N |
Isomeric SMILES | CCC/C(=C/C(=O)O)/C |
SMILES | CCCC(=CC(=O)O)C |
Canonical SMILES | CCCC(=CC(=O)O)C |
Chemical Structure and Properties
3-Methyl-2-hexenoic acid is characterized by its molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It belongs to the family of short-chain fatty acids and is specifically classified as a monounsaturated fatty acid and an alpha,beta-unsaturated monocarboxylic acid . The compound features a distinctive double bond between the second and third carbon atoms in its chain, which classifies it as an alkene.
This compound exists in two geometric isomers: the cis (Z) and trans (E) forms. The trans form, often referred to as (E)-3-methyl-2-hexenoic acid or (2E)-3-methylhex-2-enoic acid, is more prevalent in biological systems . The positioning of this double bond and the methyl group at the third carbon position gives the molecule its unique chemical properties and olfactory characteristics.
From a structural perspective, 3-methyl-2-hexenoic acid can be viewed as a modified form of (2E)-hexenoic acid, where the hydrogen at position 3 has been replaced by a methyl group . This structural arrangement contributes to the compound's stability and reactivity patterns, particularly in biological environments.
Biological Significance
Ethnic Variations
One particularly interesting aspect of 3-methyl-2-hexenoic acid research concerns ethnic variations in its production and concentration. While earlier studies focused primarily on Caucasian populations, more recent research has expanded to include diverse ethnic groups, revealing notable patterns.
A quantitative study conducted with Japanese subjects demonstrated that (E)-3-methyl-2-hexenoic acid is present in the axillary sweat of some Asian individuals, although with significant individual variations . The research utilized gas chromatography-mass spectrometry to analyze sweat samples collected from T-shirts worn by participants for 24 hours. The findings revealed that the compound was detectable in six out of 30 Japanese subjects, with concentrations ranging from 15.9 to 34.6 nmol/ml . This study was groundbreaking as it provided the first quantitative analysis of this compound on an individual basis, enabling researchers to document and compare individual differences in production levels.
These findings are significant as they confirm that 3-methyl-2-hexenoic acid contributes to axillary malodor across different ethnic groups, challenging earlier assumptions about its limited distribution. The research also highlights the importance of individual variations within ethnic groups, suggesting complex genetic and environmental factors influencing the production of this compound.
Research Methodologies and Findings
Analytical Techniques
The detection and quantification of 3-methyl-2-hexenoic acid in biological samples has been accomplished through several sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has emerged as a particularly effective method for the quantitative determination of this compound in human sweat samples . This technique allows researchers to separate, identify, and quantify the compound even in complex biological matrices.
The research methodology typically involves collecting sweat samples from participants through non-invasive means, such as analyzing T-shirts worn for a standardized period. The extraction and analysis protocols must be carefully designed to preserve the integrity of the samples and ensure accurate quantification of the target compound.
Quantitative Findings
The landmark study conducted with Japanese subjects revealed that 3-methyl-2-hexenoic acid was present in concentrations ranging from 15.9 to 34.6 nmol/ml in six out of 30 participants . This research was significant as it:
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Provided the first quantitative analysis of 3-methyl-2-hexenoic acid in axillary sweat on an individual basis
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Demonstrated the presence of this compound in an Asian population
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Established a methodology for comparing individual variations in the production of this compound
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Suggested that this compound contributes to axillary malodor across different ethnic groups
The research findings indicate significant individual variations in the production of 3-methyl-2-hexenoic acid, even within the same ethnic group. These variations may be attributed to genetic factors, dietary influences, or differences in the composition of skin microbiota.
Synthetic Pathways
Multiple synthetic pathways have been proposed for the formation of 3-methyl-2-hexenoic acid in biological systems. These pathways provide insights into the biochemical processes that lead to the production of this compound and may have implications for understanding individual variations in body odor.
Phenylalanine Metabolism Pathways
Several alternative pathways involve phenylalanine metabolism and typically begin with or contain phenylethylamine derivatives . These pathways involve breaking the six-membered ring and subsequent modification of the product to yield 3-methyl-2-hexenoic acid.
One such pathway begins with 3-methyl-4-hydroxyphenylethylamine, which could arise from the decarboxylation of p-tyrosine and subsequent methylation. This compound undergoes a series of reactions involving monoamine oxidase and aldehyde dehydrogenase, followed by oxidative cleavage and decarboxylations, ultimately leading to the formation of 3-methyl-2-hexenoic acid .
Similar pathways have been proposed starting from 2,3-dihydroxy-5-methylphenylethylamine or m-tyrosine. The latter pathway is particularly interesting as it suggests that a deficiency, absence, or inhibition of tyramine-4-hydroxylase could cause m-tyramine to follow an alternative metabolic route, eventually leading to the production of 3-methyl-2-hexenoic acid .
These diverse synthetic pathways highlight the complex biochemistry involved in the production of 3-methyl-2-hexenoic acid and may help explain individual variations in its production and concentration.
Comparative Analysis with Related Compounds
To better understand the unique properties and significance of 3-methyl-2-hexenoic acid, it is valuable to compare it with structurally related compounds. The following table presents a comparative analysis of 3-methyl-2-hexenoic acid and several related compounds, highlighting their structural differences and distinctive features.
Compound Name | Molecular Formula | Unique Features |
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3-Methyl-2-hexenoic Acid | C7H12O2 | Contains unsaturation; prominent in axillary odor; distinctive double bond position |
2-Hexenoic Acid | C6H10O2 | Lacks methyl branching; less odoriferous than 3-methyl-2-hexenoic acid |
3-Methylhexanoic Acid | C7H14O2 | Saturated fatty acid; lacks the double bond present in 3-methyl-2-hexenoic acid |
Trans-3-Methyl-2-Hexenoic Acid | C7H12O2 | Specific geometric isomer; more prominent in human axillary odor |
4-Methylpentanoic Acid | C6H12O2 | Similar carbon chain length but different branching pattern |
This comparative analysis reveals that 3-methyl-2-hexenoic acid possesses a unique combination of structural features—specifically the positioning of the double bond and the methyl group—that distinguish it from related compounds and contribute to its significant role in human body odor.
The trans isomer (E-3-methyl-2-hexenoic acid) appears to be particularly significant in human axillary odor, suggesting that the geometric configuration of the molecule plays an important role in its olfactory properties and biological significance.
Applications and Implications
Research Applications
The study of 3-methyl-2-hexenoic acid has implications for various fields of research:
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Anthropological studies examining body odor variations across different populations
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Biochemical research investigating human pheromones and chemical communication
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Development of improved personal hygiene products targeting specific odor-causing compounds
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Medical research exploring potential connections between specific body odor compounds and health conditions
The quantitative analysis of this compound in individual sweat samples has opened new avenues for research into human chemical signaling and the biological basis of body odor.
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